Physicochemical Profiling and Synthetic Utility of 5-Methyl-3-nitro-1-propyl-1H-pyrazole in Kinase Inhibitor Discovery
Physicochemical Profiling and Synthetic Utility of 5-Methyl-3-nitro-1-propyl-1H-pyrazole in Kinase Inhibitor Discovery
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal heterocyclic scaffold is a foundational step that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 5-Methyl-3-nitro-1-propyl-1H-pyrazole (CAS No. 1171712-33-6) has emerged as a highly privileged building block in modern medicinal chemistry. Its unique combination of steric tuning, lipophilicity, and electronic modulation makes it an ideal precursor for synthesizing complex biarylamides and pyrimidine-based kinase inhibitors.
This technical guide deconstructs the physicochemical properties of this compound, details a self-validating protocol for its regioselective synthesis, and explores its critical role in contemporary oncology pipelines.
Physicochemical Profiling & Pharmacological Causality
Understanding the foundational properties of 5-methyl-3-nitro-1-propyl-1H-pyrazole is crucial for predicting its behavior in biological systems and organic solvents. The structural features of this molecule—specifically the N-propyl chain and the strongly electron-withdrawing nitro group—are not arbitrary; they are intentionally designed to optimize both synthetic reactivity and downstream biological efficacy 1[1].
Quantitative Data Summary
| Property | Value | Causality / Pharmacological Impact |
| Molecular Formula | C₇H₁₁N₃O₂ | Provides a low-molecular-weight core, allowing for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Molecular Weight | 169.18 g/mol | Ideal fragment size; ensures the final conjugated drug remains within the optimal size range for cellular permeability. |
| LogP | 1.51 | Balances aqueous solubility with lipophilicity. The N-propyl group specifically drives this value up, favoring intracellular target engagement (e.g., crossing lipid bilayers to reach cytosolic kinases). |
| TPSA | 60.96 Ų | Falls perfectly within the optimal range (< 140 Ų) for oral bioavailability. The absence of excessive polarity prevents rapid renal clearance. |
| H-Bond Acceptors | 4 | The nitro oxygens and pyrazole nitrogens provide critical interaction points for hinge-binding in kinase active sites. |
| H-Bond Donors | 0 | Prevents non-specific aggregation in solution. The molecule relies on downstream reduction (Nitro |
| Rotatable Bonds | 3 | Grants the N-propyl chain the flexibility required to dynamically occupy hydrophobic pockets within target proteins. |
Mechanistic Insights into Regioselective N-Alkylation
The synthesis of 5-methyl-3-nitro-1-propyl-1H-pyrazole typically proceeds via the N-alkylation of the tautomeric precursor, 5-methyl-3-nitro-1H-pyrazole. Because the starting material exists as a tautomeric mixture (rapidly interconverting between the 3-nitro and 5-nitro forms), alkylation presents a significant regioselectivity challenge 2[2].
To achieve the desired 1-propyl-5-methyl-3-nitro isomer, the reaction relies on steric differentiation. The 5-methyl group provides significant steric bulk, which can either hinder or direct the incoming electrophile depending on the choice of base and solvent. Using a mild, bulky base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent favors the formation of the thermodynamically stable pyrazolide anion, directing the alkylation to the less sterically hindered nitrogen 3[3].
Regioselective N-alkylation logic for pyrazole core functionalization.
Self-Validating Protocol: Regioselective Synthesis
To ensure absolute scientific integrity, the following protocol incorporates built-in analytical checkpoints. A procedure is only as reliable as its validation metrics.
Step 1: Reagent Preparation & Deprotonation
-
Action : Suspend 5-methyl-3-nitro-1H-pyrazole (1.0 eq) and finely powdered K₂CO₃ (1.5 eq) in anhydrous Acetonitrile (MeCN) or THF under a nitrogen atmosphere.
-
Causality : K₂CO₃ is chosen over stronger bases (like NaH) to prevent over-alkylation and to maintain a heterogeneous mixture that kinetically favors the desired regioisomer.
Step 2: Electrophilic Addition
-
Action : Add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise at room temperature. Heat the mixture to 50–75 °C for 18–24 hours.
-
Validation Checkpoint 1 (LC-MS) : Sample the reaction mixture. The starting material (
128 ) should be fully consumed, replaced by a dominant peak corresponding to the alkylated product ( 170 ).
Step 3: Quench and Extraction
-
Action : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 4: Chromatographic Resolution & Structural Confirmation
-
Action : Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the target 1-propyl-5-methyl isomer from the minor 1-propyl-3-methyl byproduct.
-
Validation Checkpoint 2 (2D NMR) : To unequivocally prove the regiochemistry, perform a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. A strong NOE cross-peak between the N-propyl
-protons and the C5-methyl protons confirms the correct 1,5-relationship.
Applications in Oncology: Targeting PKMYT1 and PLK4 Kinases
In modern drug development, the 3-nitro group of this pyrazole is rarely the final pharmacophore. Instead, it serves as a robust, masked amine. Once the pyrazole core is structurally locked via N-alkylation, the nitro group is reduced (typically via Pd/C catalytic hydrogenation or Fe/HCl reduction) to yield 3-amino-5-methyl-1-propyl-1H-pyrazole .
This electron-rich amino-pyrazole is a highly reactive nucleophile, serving as the critical linkage point for synthesizing advanced kinase inhibitors:
-
PKMYT1 Inhibitors : Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle. The amino-pyrazole derivative is utilized in amide coupling reactions to generate biarylamide (BAA) compounds that selectively inhibit PKMYT1, pushing cancer cells through lethal cell cycle checkpoints 3[3].
-
PLK4 Inhibitors : Polo-like kinase 4 (PLK4) regulates centriole duplication. Overexpression leads to supernumerary centrosomes in tumors. The amino-pyrazole core undergoes Nucleophilic Aromatic Substitution (S_NAr) with substituted pyrimidines to form N-(1H-pyrazol-3-yl)pyrimidin-4-amine architectures, which are potent PLK4 inhibitors 4[4].
Synthetic workflow from the pyrazole building block to targeted kinase inhibitors.
References
- Source: Google Patents (WIPO)
- Title: WO2023159307A1 - Polo-like kinase 4 (PLK4)
Sources
- 1. chemscene.com [chemscene.com]
- 2. (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol|CAS 1064687-16-6 [benchchem.com]
- 3. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 4. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
